molecular formula C14H26O2 B12603227 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one CAS No. 918139-08-9

4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one

Cat. No.: B12603227
CAS No.: 918139-08-9
M. Wt: 226.35 g/mol
InChI Key: XKOKSDRBANADNH-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one is a branched-chain enone derivative characterized by a non-4-en-3-one backbone substituted with a 1-hydroxy-2,2-dimethylpropyl group at the 4-position. This compound combines a conjugated enone system (C=O and C=C) with a sterically hindered tertiary alcohol moiety. Such structural features confer unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl group) and reactivity typical of α,β-unsaturated ketones (e.g., Michael addition or Diels-Alder reactions) .

The synthesis of related compounds often involves condensation reactions between aldehydes and ketones. For example, highlights that pivalaldehyde reacts with 4-hydroxycoumarin to form derivatives with a 1-hydroxy-2,2-dimethylpropyl substituent, suggesting analogous synthetic routes for the target compound .

Properties

CAS No.

918139-08-9

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

4-(1-hydroxy-2,2-dimethylpropyl)non-4-en-3-one

InChI

InChI=1S/C14H26O2/c1-6-8-9-10-11(12(15)7-2)13(16)14(3,4)5/h10,13,16H,6-9H2,1-5H3

InChI Key

XKOKSDRBANADNH-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C(C(C)(C)C)O)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one typically involves the reaction of a suitable alkene with a hydroxylating agent. One common method is the hydroboration-oxidation of non-4-en-3-one, followed by the introduction of the 1-hydroxy-2,2-dimethylpropyl group through a Grignard reaction. The reaction conditions often include:

    Hydroboration: Using borane (BH3) in tetrahydrofuran (THF) at low temperatures.

    Oxidation: Using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

    Grignard Reaction: Using a Grignard reagent such as methylmagnesium bromide (CH3MgBr) in anhydrous ether.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ketone group can be reduced to a secondary alcohol using sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (CH2Cl2).

    Reduction: NaBH4 in methanol (CH3OH).

    Substitution: SOCl2 in pyridine (C5H5N).

Major Products

    Oxidation: 4-(1-Oxo-2,2-dimethylpropyl)non-4-en-3-one.

    Reduction: 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-ol.

    Substitution: 4-(1-Chloro-2,2-dimethylpropyl)non-4-en-3-one.

Scientific Research Applications

4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic attacks, influencing various biochemical processes. The compound may act on enzymes by modifying their active sites or altering their conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Backbone Structure
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one C₁₃H₂₂O₂ 210.31 Enone, tertiary alcohol Linear nonenone
3-(1-Hydroxy-2,2-dimethylpropyl)cyclohex-2-en-1-one C₁₁H₁₈O₂ 182.26 Cyclic enone, tertiary alcohol Cyclohexenone ring
4-Hydroxy-3-(1-hydroxy-2,2-dimethylpropyl)-2H-benzopyran-2-one C₁₄H₁₆O₄ 256.28 Coumarin, tertiary alcohol Benzopyranone ring
2-(1,1-Dimethylpropyl)-4-[3-(1,1-dimethylpropyl)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone C₃₀H₃₂O₂ 432.58 Naphthalenone, tert-butyl substituent Bicyclic naphthalenone

Key Differences and Implications:

Backbone Structure: The nonenone backbone in the target compound provides a flexible, linear structure, contrasting with the cyclohexenone () and benzopyranone () systems, which introduce ring strain and aromaticity, respectively. These differences influence solubility and conformational stability . The naphthalenone derivative () exhibits extended conjugation, enhancing UV absorption but reducing solubility in polar solvents .

The enone system in all compounds allows for nucleophilic additions, but steric hindrance from the 2,2-dimethylpropyl group in the target compound may slow reaction kinetics compared to less-hindered analogs .

Synthetic Pathways: The target compound likely derives from aldol-like condensations, similar to the reaction of pivalaldehyde with 4-hydroxycoumarin (). In contrast, the naphthalenone derivative () involves Friedel-Crafts acylation or cross-coupling strategies .

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